molecular formula C10H11B B1376826 1-Bromo-3-cyclobutylbenzene CAS No. 17789-13-8

1-Bromo-3-cyclobutylbenzene

Cat. No.: B1376826
CAS No.: 17789-13-8
M. Wt: 211.1 g/mol
InChI Key: FIILPMPZIQFZCG-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclobutylbenzene (molecular formula: C₁₁H₁₃Br, molecular weight: 225.12 g/mol) is a brominated aromatic compound featuring a cyclobutylmethyl substituent at the meta position relative to the bromine atom. Its structural identity is confirmed by SMILES notation (C1CC(C1)CC2=CC(=CC=C2)Br) and InChIKey VQYJKQODZUNCLA-UHFFFAOYSA-N . This compound is primarily utilized in organic synthesis as an intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromine atom acts as a leaving group. The cyclobutylmethyl group introduces steric bulk, which may influence reaction kinetics and regioselectivity compared to simpler substituents.

Properties

IUPAC Name

1-bromo-3-cyclobutylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIILPMPZIQFZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclobutylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-cyclobutylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under mild conditions, maintaining the aromaticity of the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-cyclobutylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of substituted benzene derivatives.

    Oxidation: The cyclobutyl group can be oxidized to form cyclobutanone derivatives under appropriate conditions.

    Reduction: The bromine atom can be reduced to form 3-cyclobutylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Cyclobutanone derivatives.

    Reduction: 3-Cyclobutylbenzene.

Scientific Research Applications

1-Bromo-3-cyclobutylbenzene finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclobutylbenzene in chemical reactions involves the interaction of the bromine atom with nucleophiles or electrophiles. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation and reduction reactions, the cyclobutyl group or the bromine atom undergoes transformation through electron transfer processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1-Bromo-3-cyclobutylbenzene with analogous brominated benzene derivatives, highlighting key structural and functional differences:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) CAS Number Key Features
This compound C₁₁H₁₃Br Cyclobutylmethyl 225.12 Not Provided Steric bulk from cyclobutyl group; potential for hindered reactivity .
1-Bromo-3-cyclopropylbenzene C₉H₉Br Cyclopropyl 181.08 Not Provided Smaller ring size (cyclopropyl) reduces steric hindrance .
1-Bromo-3-chlorobenzene C₆H₄BrCl Chlorine 191.45 108-37-2 Electron-withdrawing Cl may enhance Br reactivity in substitution .
1-Bromo-3-(trifluoromethoxy)benzene C₇H₄BrF₃O Trifluoromethoxy 241.01 Not Provided Strong electron-withdrawing group; increases electrophilicity .
1-((Benzyloxy)Methyl)-3-bromoBenzene C₁₄H₁₃BrO Benzyloxymethyl 277.16 3395-75-3 Bulky aromatic substituent; impacts lipophilicity .
1-Bromo-3-iodo-5-methylbenzene C₇H₆BrI Iodine + Methyl 296.93 116632-38-3 Iodine’s polarizability may enhance leaving-group ability .

Biological Activity

1-Bromo-3-cyclobutylbenzene is an organic compound characterized by a bromine atom attached to a benzene ring that also features a cyclobutyl group. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that halogenated compounds, including this compound, exhibit significant antimicrobial properties. For instance, compounds with bromine substituents have demonstrated broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity and Anticancer Potential

This compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that this compound can induce apoptosis in certain cancer cells, making it a potential candidate for further development as an anticancer agent. The specific pathways involved in its cytotoxicity are still under investigation, but preliminary data indicate that it may affect cell cycle regulation and promote programmed cell death.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results showed that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics.
  • Cytotoxicity Assay : An experiment conducted using human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. Key factors include:

  • Substituent Position : The position of the bromine atom relative to the cyclobutyl group affects the compound's interaction with biological targets.
  • Steric Effects : The cyclobutyl group introduces steric hindrance, which may enhance or diminish binding affinity to specific receptors or enzymes.

Data Summary

PropertyValue
Molecular FormulaC10H11Br
Molecular Weight213.1 g/mol
CAS Number823-78-9
Antimicrobial Activity (MIC)≤ 15 µg/mL against E. coli
Cytotoxic ConcentrationIC50 = 10 µM

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